
Sodium 1-butanesulfonate
Übersicht
Beschreibung
Sodium 1-butanesulfonate, also known as 1-Butanesulfonic acid sodium salt, is a chemical compound with the molecular formula C4H9NaO3S and a molecular weight of 160.17 g/mol . It is commonly used in laboratory settings and for the synthesis of various substances .
Synthesis Analysis
Sodium 1-butanesulfonate has been used in the synthesis of high silicon content SAPO 4 -5 . It has also been used as a mobile phase to separate eight selenium compounds including selenite, selenate, selenocystine, selenourea, selenomethionine, selenoethionine, selenocystamine, and trimethylselenonium ion .Molecular Structure Analysis
The molecular structure of Sodium 1-butanesulfonate consists of a sodium ion (Na+) and a butanesulfonate ion (C4H9SO3-) . The butanesulfonate ion is composed of a butane molecule (C4H10) with a sulfonate group (SO3-) attached .Chemical Reactions Analysis
Sodium 1-butanesulfonate is an anionic detergent and is used as an ion-associating reagent for HPLC . It has been used in the preparation of mobile phase for high performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) .Physical And Chemical Properties Analysis
Sodium 1-butanesulfonate is a solid substance that is soluble in water . It has a melting point of over 300 °C . The compound is stable under normal conditions and does not undergo hazardous polymerization .Wissenschaftliche Forschungsanwendungen
Synthesis of High Silicon Content SAPO-4-5
Sodium 1-butanesulfonate is used in the synthesis of high silicon content SAPO-4-5, which is a type of silicoaluminophosphate molecular sieve. These materials are crucial in catalysis, especially in processes like hydrocracking and hydroisomerization .
Ion-Pair Reagent for HPLC
It serves as an ion-pairing reagent for high-performance liquid chromatography (HPLC), aiding in the separation of various compounds, including selenium species .
Selenium Compounds Separation
This compound is utilized as a mobile phase component to separate eight selenium compounds, which include selenite, selenate, selenocystine, selenourea, selenomethionine, selenoethionine, selenocystamine, and trimethylselenonium ion .
Study of Enzyme Activity
The effect of Sodium 1-butanesulfonate on the activity of highly purified and crystalline enzymes has been studied. It affects enzymes with marked differences in structure and function such as alcohol dehydrogenase and lactate dehydrogenase .
Selenium Uptake in Plants
A model small-scale field experiment used Sodium 1-butanesulfonate to investigate selenium uptake by different varieties of broccoli plants and its effect on the uptake of essential elements like calcium and copper .
These are some of the unique applications of Sodium 1-butanesulfonate in scientific research. Each application utilizes the compound’s properties to facilitate various research methodologies and experiments.
Wirkmechanismus
Target of Action
Sodium 1-butanesulfonate is primarily used as an ion-pair reagent . Its main targets are the charged particles in a solution, where it helps to pair ions of opposite charges. This property is particularly useful in High-Performance Liquid Chromatography (HPLC) and reversed-phase chromatography .
Mode of Action
As an ion-pair reagent, Sodium 1-butanesulfonate interacts with its targets by neutralizing their charges . This is achieved through the formation of ion pairs, which are complexes of two ions of opposite charges. The formation of these ion pairs can influence the behavior of the ions in a solution, affecting their solubility, reactivity, and other properties .
Biochemical Pathways
It has been used in the synthesis of high silicon content sapo 4-5 . It has also been used as a mobile phase to separate eight selenium compounds (selenite, selenate, selenocystine, selenourea, selenomethionine, selenoethionine, selenocystamine, and trimethylselenonium ion) .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body . The metabolism and excretion of this compound would likely depend on the specific biological context.
Result of Action
The primary result of Sodium 1-butanesulfonate’s action is the formation of ion pairs, which can influence the behavior of ions in a solution . In the context of HPLC and reversed-phase chromatography, this can aid in the separation and analysis of complex mixtures .
Action Environment
The action of Sodium 1-butanesulfonate can be influenced by various environmental factors. For instance, the pH of the solution can affect the degree of ion pairing. Additionally, the temperature and ionic strength of the solution can also influence the compound’s efficacy and stability .
Eigenschaften
IUPAC Name |
sodium;butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCHMGAOAWZUPI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-47-2 (Parent) | |
| Record name | Sodium 1-butanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20883837 | |
| Record name | 1-Butanesulfonic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-butanesulfonate | |
CAS RN |
2386-54-1 | |
| Record name | Sodium 1-butanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanesulfonic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium butane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 1-BUTANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SX3XD39H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is sodium 1-butanesulfonate used in analytical chemistry, particularly in analyzing selenium compounds and arsenic in food?
A: Sodium 1-butanesulfonate acts as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) methods. [, , ] This technique is particularly useful for analyzing charged analytes like selenium species and inorganic arsenic, which are difficult to retain on traditional reversed-phase columns. Sodium 1-butanesulfonate forms temporary pairs with these charged analytes, enhancing their interaction with the stationary phase and enabling their separation and detection.
Q2: Can you give specific examples of how sodium 1-butanesulfonate is used in analyzing selenium species and inorganic arsenic?
A: In a study analyzing selenium compounds in human urine, a mixture of 2.5 mM sodium 1-butanesulfonate and 8 mM tetramethylammonium hydroxide was used as the mobile phase. [] This method successfully separated and quantified five different selenium species. Similarly, for analyzing inorganic arsenic in pet food, 10 mmol/L sodium 1-butanesulfonate was incorporated into the mobile phase alongside other reagents. [] This approach allowed for accurate determination of inorganic arsenic concentrations.
Q3: Beyond analytical chemistry, what other applications does sodium 1-butanesulfonate have?
A: Research shows sodium 1-butanesulfonate can be used as a surfactant in synthesizing high-silicon content SAPO-5, a type of silicoaluminophosphate molecular sieve. [] In this application, the surfactant helps control the size and morphology of the SAPO-5 crystals, potentially influencing their catalytic properties.
Q4: What are the analytical method validation details for using sodium 1-butanesulfonate in analyzing inorganic arsenic in pet food?
A: A collaborative study involving nine laboratories demonstrated the robustness of using sodium 1-butanesulfonate in quantifying inorganic arsenic in pet food. [] The method exhibited high mean recoveries (95.4% to 98.3%), low repeatability (RSDr less than 2.9%), and good reproducibility (RSDR less than 9.1%). These findings underscore the reliability and accuracy of this analytical approach.
Q5: Are there alternative methods for analyzing selenium species and inorganic arsenic that don't involve sodium 1-butanesulfonate?
A: While sodium 1-butanesulfonate proves effective, alternative methods exist for analyzing these compounds. For selenium speciation, techniques like electrothermal atomic absorption spectrometry (ETAAS) and inductively coupled plasma mass spectrometry (ICP-MS) coupled with different separation methods can be employed. [] Similarly, for inorganic arsenic analysis, techniques like hydride generation atomic absorption spectrometry (HGAAS) are available. The choice of method often depends on factors like sensitivity, cost, and available instrumentation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



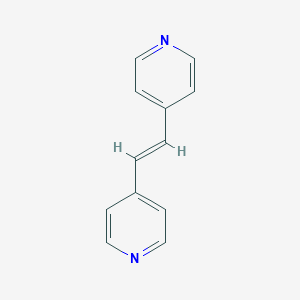

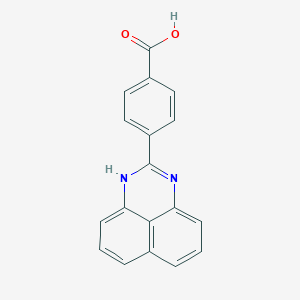
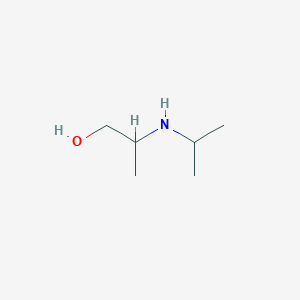
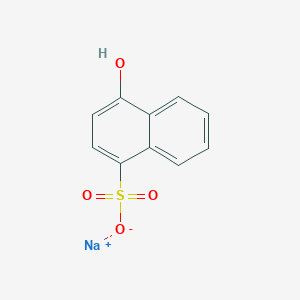
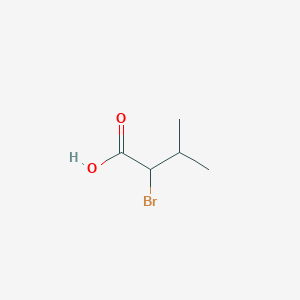
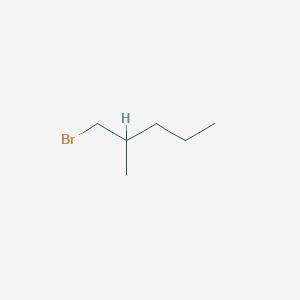
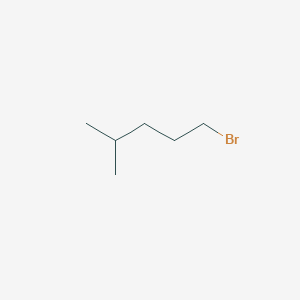
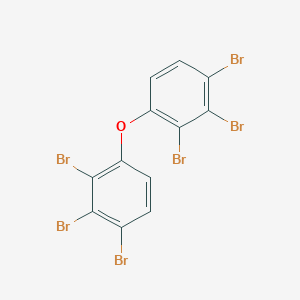
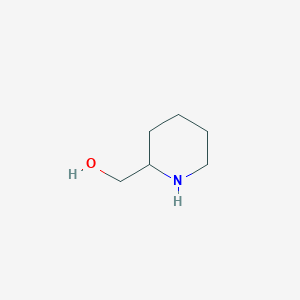
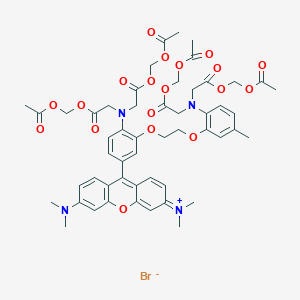
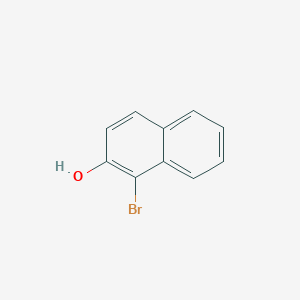
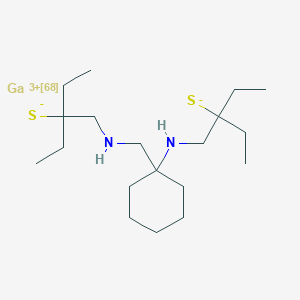
![(2S)-3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146049.png)